Sodium 2-amino-4-methylthio-5-cyanopyrimidine-6-thiolate
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Overview
Description
Sodium 2-amino-4-methylthio-5-cyanopyrimidine-6-thiolate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is particularly interesting due to its unique structure, which includes amino, methylthio, and cyanopyrimidine groups, making it a valuable candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-amino-4-methylthio-5-cyanopyrimidine-6-thiolate typically involves multiple steps, starting from acyclic starting materials. One common method includes the following steps:
Ring Closure: The initial step involves the cyclization of acyclic precursors to form the pyrimidine ring.
Aromatization: This step ensures the formation of the aromatic pyrimidine structure.
S-Methylation: Introduction of the methylthio group.
Oxidation: Conversion to methylsulfonyl compounds.
Formation of Guanidines: Reaction with suitable amines to introduce the amino group.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to primary amines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Primary Amines: From reduction of the cyano group.
Substituted Pyrimidines: From nucleophilic substitution reactions.
Scientific Research Applications
Sodium 2-amino-4-methylthio-5-cyanopyrimidine-6-thiolate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of Sodium 2-amino-4-methylthio-5-cyanopyrimidine-6-thiolate involves its interaction with specific molecular targets. For instance, its antitrypanosomal activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathway. The compound’s structure allows it to bind to the active sites of these enzymes, disrupting their function and ultimately leading to the death of the parasite .
Comparison with Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Thiazole Derivatives: Known for their diverse biological activities, including antimicrobial and antitumor properties
Uniqueness: Sodium 2-amino-4-methylthio-5-cyanopyrimidine-6-thiolate stands out due to its unique combination of functional groups, which confer a distinct reactivity profile and a broad spectrum of biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
sodium;2-amino-5-cyano-6-methylsulfanylpyrimidine-4-thiolate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S2.Na/c1-12-5-3(2-7)4(11)9-6(8)10-5;/h1H3,(H3,8,9,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQYBWYCZAZYNW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=C1C#N)[S-])N.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N4NaS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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